molecular formula C14H12ClNO2 B6372317 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% CAS No. 1261942-22-6

4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%

Cat. No. B6372317
CAS RN: 1261942-22-6
M. Wt: 261.70 g/mol
InChI Key: QZHMCBZQMDZKLU-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% (4-CMP-95) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water and has a melting point of 180 °C. It is a derivative of phenol and is used as a reagent in various chemical reactions. 4-CMP-95 is a useful compound for the study of biochemical and physiological processes, as well as for the synthesis of various compounds.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, such as 4-chloro-2-methylphenol, 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol, and 4-chloro-3-methylphenol. It is also used in the study of biochemical and physiological processes, such as enzymatic activity, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a reagent used in chemical reactions. It reacts with other compounds to form new compounds. The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is dependent on the specific reaction that it is used in.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and phosphodiesterase. It has also been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation.

Advantages and Limitations for Lab Experiments

4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive, easy to use, and stable. However, it can be toxic in high concentrations, and it can be difficult to obtain in pure form.

Future Directions

There are a number of potential future directions for the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95%. It could be used to synthesize new compounds, such as derivatives of phenols. It could also be used in the study of biochemical and physiological processes, such as the effects of drugs on enzymes and signal transduction pathways. Additionally, it could be used to develop new anti-cancer drugs or to identify new targets for drug development. Finally, it could be used to study the effects of environmental toxins on biochemical and physiological processes.

Synthesis Methods

4-(3-Carbamoyl-4-chlorophenyl)-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-chlorophenol with urea in an acidic medium. This reaction yields a mixture of 4-chloro-2-methylphenol and 3-carbamoyl-4-chlorophenol. The second step involves the selective oxidation of the 4-chloro-2-methylphenol to 4-(3-carbamoyl-4-chlorophenol)-2-methylphenol.

properties

IUPAC Name

2-chloro-5-(4-hydroxy-3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-8-6-9(3-5-13(8)17)10-2-4-12(15)11(7-10)14(16)18/h2-7,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHMCBZQMDZKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683992
Record name 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-22-6
Record name 4-Chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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